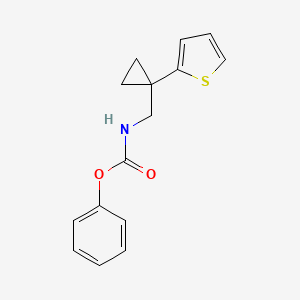

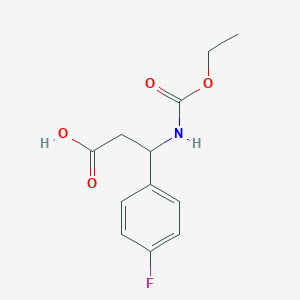

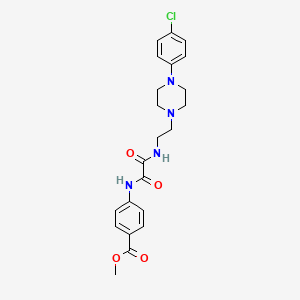

![molecular formula C15H12N4S2 B2875600 7-methyl-6-phenyl-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 860785-87-1](/img/structure/B2875600.png)

7-methyl-6-phenyl-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-methyl-6-phenyl-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” is a complex organic compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

The synthesis of such compounds often involves reactions between Schiff bases derived from 4-amino-2-methyl-5-methylthio-2H-1,2,4-triazole-3(4H)-thione and phenacyl bromides . Another approach involves the intramolecular cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)-4H-1,2,4-triazole-3-thiol .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The structure of one of these compounds, in which both aryl groups are phenyl, has been determined by X-ray crystallography .Chemical Reactions Analysis

The reaction between Schiff bases derived from 4-amino-2-methyl-5-methylthio-2H-1,2,4-triazole-3(4H)-thione and phenacyl bromides yields 7-aroyl-6-aryl-6,7-dihydro-1-methyl-3-methylthio-5H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazinium bromides .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

A series of heterocyclic derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine demonstrated promising antimicrobial activities. Compounds synthesized in these studies were evaluated for their efficacy against a range of bacterial and fungal strains, showing significant inhibition. For instance, derivatives synthesized by Sahu et al. (2014) exhibited marked antimicrobial properties, which can be attributed to their structural novelty and biological activity potential (Sahu, Ganguly, & Kaushik, 2014). Furthermore, Reddy et al. (2011) explored the synthesis of novel bis[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, revealing high antibacterial activity against various bacterial strains, with certain compounds outperforming standard drugs like neomycin and streptomycin (Reddy, Rao, Yakub, & Nagaraj, 2011).

Antitumor and Anticancer Activities

The structural diversity of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives also extends to antitumor applications. A study highlighted the synthesis of derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety, which showed significant in vitro antitumor activity against various cancer cell lines, indicating their potential as core structures for developing effective anticancer agents (Bhat et al., 2009). Yanchenko et al. (2020) synthesized 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives that exhibited antineoplastic activity against a wide range of cancer cell lines, suggesting these compounds as promising for new anticancer drugs discovery (Yanchenko, Fedchenkova, & Demchenko, 2020).

Anti-inflammatory and Analgesic Activities

Compounds derived from 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine structures were found to possess significant analgesic and anti-inflammatory activities without inducing gastric lesions, highlighting their potential for therapeutic applications in managing pain and inflammation. Tozkoparan et al. (2009) synthesized novel 3,6-disubstituted 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and evaluated their analgesic/anti-inflammatory activities, demonstrating significant effects with minimal gastric toxicity (Tozkoparan, Aytaç, & Aktay, 2009).

Antioxidant Activities

The antioxidant properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives were also investigated, with certain compounds showing good antioxidant activity comparable to standard antioxidants like ascorbic acid. This indicates their potential utility in combating oxidative stress-related disorders (Kaushik, Kumar, & Kumar, 2015).

Anthelmintic Activities

Moreover, these derivatives have been studied for their anthelmintic activities, providing a basis for developing new treatments against parasitic infections. Nadkarni, Kamat, and Khadse (2001) reported that certain compounds exhibited promising activity against albino mice in vivo, suggesting the potential for oral anthelmintic applications (Nadkarni, Kamat, & Khadse, 2001).

Mecanismo De Acción

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

The compound’s ability to accept and donate hydrogen bonds suggests that it can form specific interactions with different target receptors . This interaction could lead to changes in the activity of these targets, resulting in the observed pharmacological effects.

Biochemical Pathways

For instance, its reported enzyme inhibitory activities suggest that it may interfere with the normal functioning of these enzymes, thereby affecting the biochemical pathways in which they are involved .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , suggesting that similar studies may have been conducted for the compound . These studies can provide valuable insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

For instance, its reported anticancer activity suggests that it may induce cell death or inhibit cell proliferation in cancer cells .

Direcciones Futuras

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, including “7-methyl-6-phenyl-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine”, have profound importance in drug design, discovery, and development . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Análisis Bioquímico

Biochemical Properties

The 7-methyl-6-phenyl-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . It interacts with a variety of enzymes and receptors, thereby showing versatile biological activities

Cellular Effects

Compounds of the triazolothiadiazine class have been reported to exhibit cytotoxic activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

7-methyl-6-phenyl-3-thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4S2/c1-10-13(11-6-3-2-4-7-11)18-19-14(12-8-5-9-20-12)16-17-15(19)21-10/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZMCXKJZPLYMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NN2C(=NN=C2S1)C3=CC=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

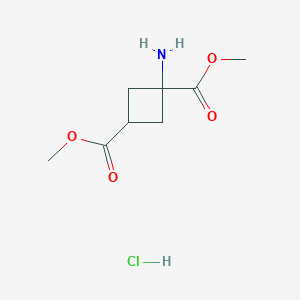

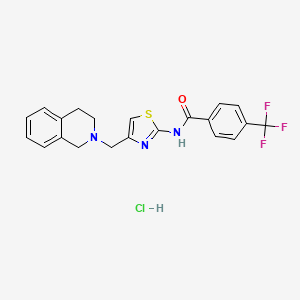

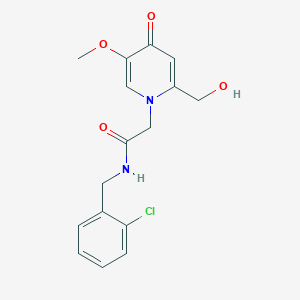

![1-(piperidin-1-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2875518.png)

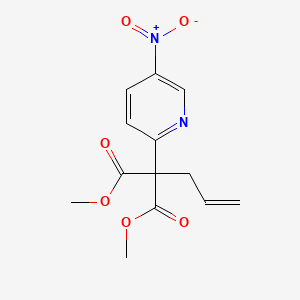

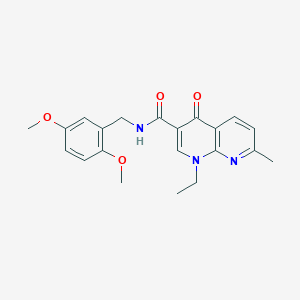

![2-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B2875525.png)

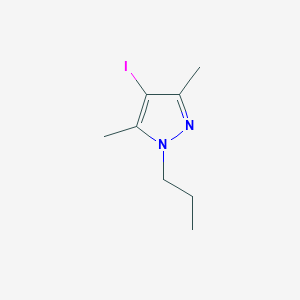

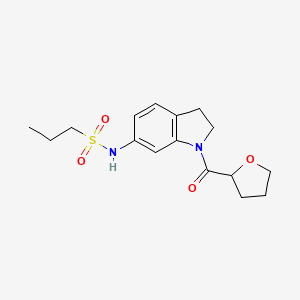

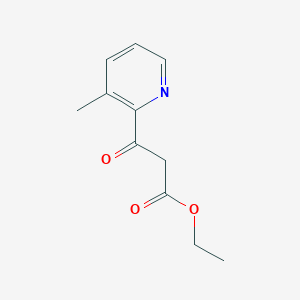

![1-(3-Fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2875531.png)